molecular formula C16H14ClN3O2S2 B2854944 5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 380446-23-1

5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2854944
CAS No.: 380446-23-1
M. Wt: 379.88
InChI Key: DVKWTLHFBHKPND-UHFFFAOYSA-N
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Description

5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole class of chemicals This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiazole intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the thiazole intermediate is reacted with a pyridine derivative, such as pyridine-2-carboxaldehyde, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine: Lacks the chlorine and pyridine moieties.

    5-chloro-1,3-thiazol-2-amine: Lacks the sulfonyl and pyridine moieties.

    N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine: Lacks the chlorine and sulfonyl moieties.

Uniqueness

5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-11-5-7-13(8-6-11)24(21,22)15-14(17)23-16(20-15)19-10-12-4-2-3-9-18-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWTLHFBHKPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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